molecular formula C22H26N2O4 B2724448 2-(4-ethoxyphenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 941872-76-0

2-(4-ethoxyphenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide

Cat. No. B2724448
CAS RN: 941872-76-0
M. Wt: 382.46
InChI Key: UVRQYHWXDGIEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. EPPA is a member of the piperidine family of compounds and is synthesized through a multi-step process.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. Although the direct relevance to "2-(4-ethoxyphenyl)-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)acetamide" is not straightforward, this research highlights the importance of understanding the metabolic pathways of complex organic compounds, which could be relevant for assessing the environmental impact and safety of similar chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) synthesized derivatives of acetamide and evaluated their inhibitory activity against PTP1B, demonstrating potential applications in antidiabetic therapy. This suggests that structurally similar acetamide derivatives, including "this compound," could have therapeutic applications based on their enzymatic inhibition profiles (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Crystal Structure and Anion Coordination

Research by Kalita and Baruah (2010) on different spatial orientations of amide derivatives in anion coordination provides insights into the structural characteristics that can influence the formation of molecular complexes. Understanding these structural aspects could be crucial for designing compounds with specific binding properties or for the development of novel materials (Kalita & Baruah, 2010).

X-Ray Powder Diffraction Data

Wang et al. (2017) reported on the X-ray powder diffraction data of a complex organic compound, underscoring the significance of crystallography in determining the structural attributes of pharmaceutical intermediates. This kind of analysis is vital for the synthesis and development of new drugs, indicating potential research applications for "this compound" in the pharmaceutical field (Wang, Suo, Zhang, Hou, & Li, 2017).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-28-18-10-7-16(8-11-18)14-21(25)23-17-9-12-19(20(15-17)27-2)24-13-5-4-6-22(24)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRQYHWXDGIEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.